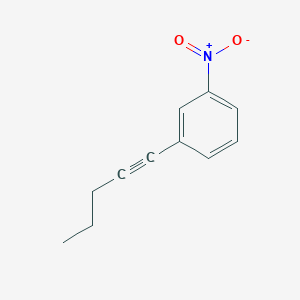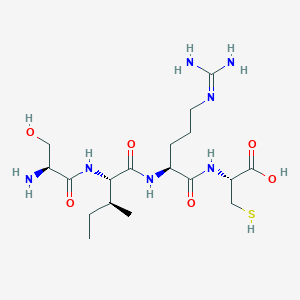![molecular formula C11H9N5O3S2 B12528271 1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- CAS No. 662118-07-2](/img/structure/B12528271.png)
1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds, characterized by a benzene ring fused to an imidazole ring. This particular compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- typically involves the condensation of 1,2-diaminobenzene with thiazole-2-carboxylic acid under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, often involving halogenated reagents. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dimethyl sulfoxide. .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or proteins essential for the survival of microorganisms or cancer cells. It may also modulate signaling pathways involved in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]- can be compared with other similar compounds such as:
1H-Benzimidazole: The parent compound with a simpler structure.
1H-Indazole: Another heterocyclic compound with similar properties.
1H-Benzotriazole: Known for its corrosion inhibition properties. These compounds share structural similarities but differ in their specific applications and chemical properties.
Eigenschaften
CAS-Nummer |
662118-07-2 |
|---|---|
Molekularformel |
C11H9N5O3S2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
1-(benzimidazol-1-ylsulfonyl)-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C11H9N5O3S2/c17-10(14-11-12-5-6-20-11)15-21(18,19)16-7-13-8-3-1-2-4-9(8)16/h1-7H,(H2,12,14,15,17) |
InChI-Schlüssel |
ROZYCXTTXBXJCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)NC(=O)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene](/img/structure/B12528196.png)
![3-Anilino-1-[2-(nitromethyl)cyclopentyl]-3-phenylpropan-1-one](/img/structure/B12528216.png)
![1,5,11-triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B12528221.png)
![[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B12528230.png)
![4-[4-(4-Methylphenoxy)piperidin-1-yl]phenol](/img/structure/B12528234.png)


![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)





